molecular formula C5H9NO4 B12588008 5-Nitrooxan-2-ol CAS No. 645412-91-5

5-Nitrooxan-2-ol

Cat. No.: B12588008
CAS No.: 645412-91-5
M. Wt: 147.13 g/mol
InChI Key: PVVYKLNKGZQHIZ-UHFFFAOYSA-N
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Description

5-Nitrooxan-2-ol is an organic compound with the molecular formula C5H9NO4 It is characterized by the presence of a nitro group (-NO2) attached to an oxane ring, which is a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrooxan-2-ol typically involves the nitration of oxan-2-ol. One common method includes the reaction of oxan-2-ol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes where oxan-2-ol is continuously fed into a reactor containing the nitrating agent. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitrooxan-2-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group (-OH) on the oxane ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a better leaving group for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 5-aminooxan-2-ol.

    Substitution: Formation of various substituted oxane derivatives depending on the substituent introduced.

Scientific Research Applications

5-Nitrooxan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Nitrooxan-2-ol involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-hydroxyoxane: Similar structure but with different substitution patterns.

    5-Nitro-2-methyloxane: Contains a methyl group instead of a hydroxyl group.

    5-Nitro-2-ethyloxane: Contains an ethyl group instead of a hydroxyl group.

Uniqueness

5-Nitrooxan-2-ol is unique due to the specific positioning of the nitro and hydroxyl groups on the oxane ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

645412-91-5

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

5-nitrooxan-2-ol

InChI

InChI=1S/C5H9NO4/c7-5-2-1-4(3-10-5)6(8)9/h4-5,7H,1-3H2

InChI Key

PVVYKLNKGZQHIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OCC1[N+](=O)[O-])O

Origin of Product

United States

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